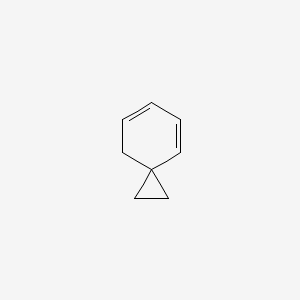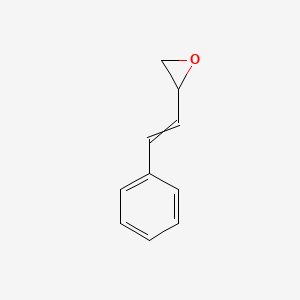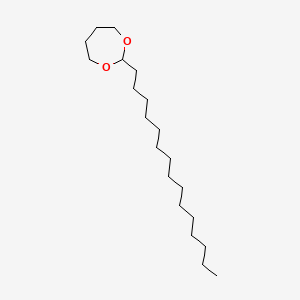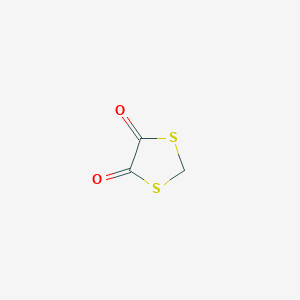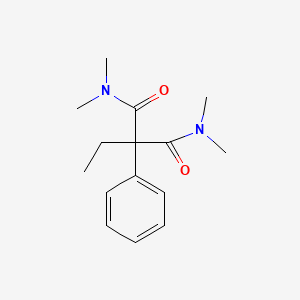
Propanediamide, 2-ethyl-N,N,N',N'-tetramethyl-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanediamide, 2-ethyl-N,N,N’,N’-tetramethyl-2-phenyl- is an organic compound with the molecular formula C11H14N2O2 and a molecular weight of 206.2411. It is also known by other names such as malonamide, 2-ethyl-2-phenyl-, ethylphenylmalondiamide, and phenylethylmalonamide . This compound is characterized by its unique structure, which includes an ethyl group, a phenyl group, and two tetramethyl groups attached to the propanediamide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanediamide, 2-ethyl-N,N,N’,N’-tetramethyl-2-phenyl- typically involves the reaction of ethylphenylmalonic acid with ammonia or amines under controlled conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of propanediamide, 2-ethyl-N,N,N’,N’-tetramethyl-2-phenyl- involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production of large quantities of the compound, ensuring consistency and quality control throughout the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Propanediamide, 2-ethyl-N,N,N’,N’-tetramethyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .
Applications De Recherche Scientifique
Propanediamide, 2-ethyl-N,N,N’,N’-tetramethyl-2-phenyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of propanediamide, 2-ethyl-N,N,N’,N’-tetramethyl-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propanediamine, N,N,N’,N’-tetramethyl-: This compound has a similar structure but lacks the ethyl and phenyl groups.
Propanamide, 2,2-dimethyl-N-phenyl-: This compound has a similar amide structure but differs in the substitution pattern.
Uniqueness
Propanediamide, 2-ethyl-N,N,N’,N’-tetramethyl-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and phenyl groups, along with the tetramethyl groups, makes it a versatile compound with diverse applications in various fields .
Propriétés
Numéro CAS |
42948-61-8 |
|---|---|
Formule moléculaire |
C15H22N2O2 |
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
2-ethyl-N,N,N',N'-tetramethyl-2-phenylpropanediamide |
InChI |
InChI=1S/C15H22N2O2/c1-6-15(13(18)16(2)3,14(19)17(4)5)12-10-8-7-9-11-12/h7-11H,6H2,1-5H3 |
Clé InChI |
MMKFGXSSSRIUQO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1)(C(=O)N(C)C)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



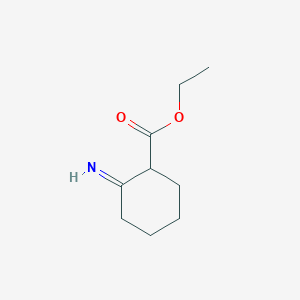
![2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14651749.png)
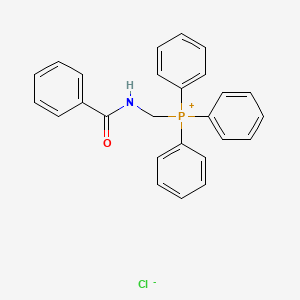
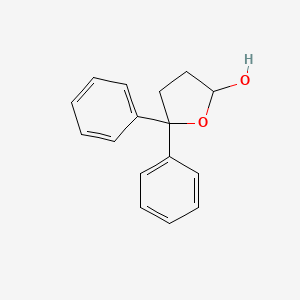
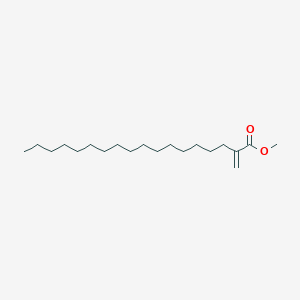
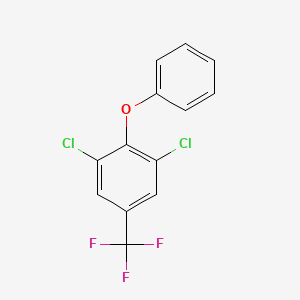
![{[(Pent-4-en-2-yl)oxy]methyl}benzene](/img/structure/B14651785.png)
![Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate](/img/structure/B14651786.png)
